Thioridazine N-oxide

Drug Metabolism Enzyme Phenotyping Flavin-Containing Monooxygenase

Thioridazine N-oxide (CAS 103827-30-1) is the sole authentic FMO-dependent metabolite standard for thioridazine metabolism studies. Unlike sulfoxide metabolites (mesoridazine, thioridazine-5-sulfoxide) produced via CYP450, this N-oxide is formed exclusively by flavin-containing monooxygenase and is resistant to phenobarbital-type CYP induction. Procure this compound to ensure accurate FMO activity quantification, CYP-independent metabolic phenotyping, and reliable LC-MS/MS method validation without chromatographic interference from sulfoxide diastereoisomers.

Molecular Formula C21H26N2OS2
Molecular Weight 386.6 g/mol
CAS No. 103827-30-1
Cat. No. B009837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThioridazine N-oxide
CAS103827-30-1
Synonymsthioridazine N-oxide
Molecular FormulaC21H26N2OS2
Molecular Weight386.6 g/mol
Structural Identifiers
SMILESC[N+]1(CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)SC)[O-]
InChIInChI=1S/C21H26N2OS2/c1-23(24)14-6-5-7-16(23)12-13-22-18-8-3-4-9-20(18)26-21-11-10-17(25-2)15-19(21)22/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3
InChIKeyIDYOECPECKJFRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thioridazine N-oxide (CAS 103827-30-1): Core Identity for Metabolism and Ion Channel Research


Thioridazine N-oxide (CAS 103827-30-1) is a tertiary amine N-oxide metabolite of the first-generation antipsychotic thioridazine, formed by flavin-containing monooxygenase (FMO)-mediated oxidation of the piperidine ring nitrogen [1]. As a metabolite standard, it is essential for studying the FMO-dependent branch of thioridazine metabolism, which operates in parallel to the cytochrome P450 (CYP)-mediated sulfoxidation pathway [1]. The compound has also been identified as a thioridazine metabolite in rats following in vivo dosing and in vitro liver homogenate incubation [2].

Why Thioridazine N-oxide Cannot Be Replaced by Other Thioridazine Metabolites in Analytical and Mechanistic Studies


Thioridazine undergoes parallel oxidative metabolism through two distinct enzymatic systems: FMO produces the N-oxide, while cytochrome P450 isozymes generate ring sulfoxides (2-sulfoxide and 5-sulfoxide) and northioridazine [1]. These pathways are differentially regulated—phenobarbital induction of P450 increases sulfoxide formation but leaves N-oxide production unchanged [1]. Consequently, using a sulfoxide metabolite standard (e.g., thioridazine-5-sulfoxide or mesoridazine) in place of thioridazine N-oxide would confound studies of FMO activity, metabolic phenotyping, or drug-drug interaction assessments, making compound-specific procurement essential [1].

Thioridazine N-oxide (CAS 103827-30-1): Comparator-Based Differentiation Evidence for Procurement Decisions


Differential Enzymatic Formation: FMO-Dependent N-Oxidation vs. P450-Dependent Sulfoxidation

Thioridazine N-oxide formation is selectively catalyzed by flavin-containing monooxygenase (FMO), whereas thioridazine-2-sulphoxide, thioridazine-5-sulphoxide, and northioridazine are produced by cytochrome P450 isozymes. Heat inactivation of FMO reduced thioridazine-N-oxide and northioridazine formation, while P450 inactivation decreased thioridazine-2-sulphoxide, northioridazine, and thioridazine-5-sulphoxide production [1]. Purified mouse liver FMO produced thioridazine-N-oxide as the major metabolite [1].

Drug Metabolism Enzyme Phenotyping Flavin-Containing Monooxygenase Cytochrome P450

Phenobarbital Induction Insensitivity: N-Oxide vs. Sulfoxide Metabolite Response

Phenobarbital induction of mouse liver microsomes increased formation of all thioridazine metabolites except thioridazine-N-oxide, while retaining a general metabolic profile similar to control microsomes [1]. This demonstrates that the N-oxide metabolite is uniquely insensitive to P450 induction, unlike the sulfoxide metabolites.

Enzyme Induction Phenobarbital Metabolic Profiling Xenobiotic Metabolism

In Vivo and In Vitro Identification as a Thioridazine Metabolite in Rat

Thioridazine-N-oxide diastereoisomers were identified as thioridazine metabolites following oral dosing in rats and after in vitro incubation with rat liver homogenate, alongside thioridazine-5-sulphoxide and N-desmethylthioridazine-5-sulphoxide [1]. Diastereoisomeric separation was achieved by TLC and HPLC [1].

Metabolite Identification In Vivo Metabolism Chromatographic Separation Rat Model

Differential Response to 3-Methylcholanthrene and Acetone Induction: Class-Level Evidence for FMO Specificity

Neither 3-methylcholanthrene (3-MC) nor acetone induction had any effect on the in vitro metabolism of thioridazine to any of its metabolites, including thioridazine-N-oxide [1]. This contrasts with phenobarbital, which selectively increased P450-mediated metabolites but not the N-oxide. This pattern reinforces the independence of N-oxide formation from P450 regulation.

Enzyme Induction 3-Methylcholanthrene Acetone Metabolic Stability

Thioridazine N-oxide (CAS 103827-30-1): Optimal Application Scenarios Based on Quantitative Evidence


FMO Activity Probe in Enzyme Phenotyping Panels

Use thioridazine N-oxide as a selective product standard to quantify flavin-containing monooxygenase (FMO) activity in liver microsomes or recombinant enzyme systems, distinguishing FMO from CYP contributions via heat inactivation or immunoinhibition controls [1].

P450 Induction-Resistant Internal Standard for Drug-Drug Interaction Studies

Employ thioridazine N-oxide as a metabolic marker resistant to phenobarbital-type CYP induction, enabling researchers to normalize for non-CYP metabolic pathways in induction screening assays [1].

Bioanalytical Reference Standard for Thioridazine Metabolism Studies

Utilize the compound as an authentic metabolite standard for LC-MS/MS or HPLC-UV method development and validation in pharmacokinetic, forensic toxicology, or therapeutic drug monitoring applications, where chromatographic resolution from sulfoxide diastereoisomers is critical [2].

Negative Control in CYP Isozyme-Specific Metabolism Studies

Include thioridazine N-oxide as a CYP-independent metabolite control in reaction phenotyping experiments using isoform-selective chemical inhibitors or expressed P450 enzymes, since its formation is not mediated by CYP2D6 or CYP3A4 [1].

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